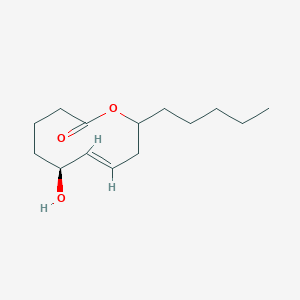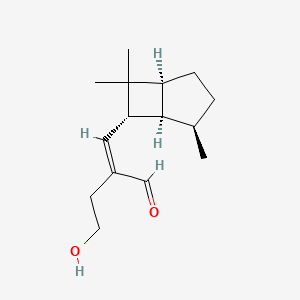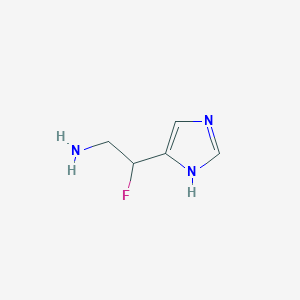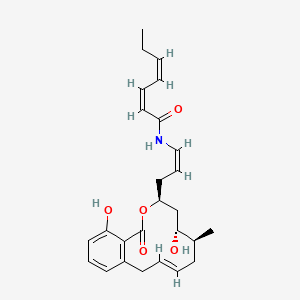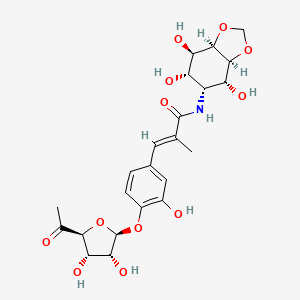
rac trans-10,11-Dihydro-10,11-dihydroxy Carbamazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-trans-dihydroxy-10,11-dihydrocarbamazepine is a dibenzoazepine that is 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide substituted by hydroxy groups at positions 10 and 11. It is a metabolite of the drug carbamazepine. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a member of ureas, a diol and a dibenzoazepine.
Scientific Research Applications
Metabolism and Enzymatic Activity
- Metabolic Pathway and Enzymatic Selectivity : rac trans-10,11-Dihydro-10,11-dihydroxy Carbamazepine, a metabolite of Carbamazepine, demonstrates significant enantioselectivity in its formation, predominantly occurring in the (-)-10S,11S configuration. This selectivity highlights the specific action of microsomal epoxide hydrolase enzymes (Bellucci et al., 1987).
Environmental Impact
- Persistence in the Environment : Studies have identified this compound in various environmental samples, including soil and water bodies, indicating its persistence and potential environmental impact. This persistence is attributed to the stability of the compound in aerobic conditions (Koba et al., 2016).
Pharmaceutical Residue Monitoring
- Detection in Aquatic Environments : This metabolite has been detected in marine environments using integrative sampling methods, suggesting its widespread presence in aquatic ecosystems and highlighting the need for monitoring pharmaceutical residues in these areas (Martínez Bueno et al., 2016).
Absorption and Efflux Studies
- Permeability and Efflux Analysis : Research involving mouse small intestine models has shed light on the permeability and P-glycoprotein efflux of this compound, providing insights into its absorption and distribution within biological systems (Fortuna et al., 2012).
Synthesis and Stereochemistry
- Synthetic Approaches : The stereoselective synthesis of this compound has been explored, contributing to the understanding of its chemical structure and potential applications in pharmacology (Heckendorn, 1987).
Drug Metabolism and Pharmacokinetics
- Metabolism in Antiepileptic Therapy : As a metabolite of carbamazepine, this compound is involved in the metabolism of antiepileptic drugs, impacting their therapeutic efficacy and side effect profile (Hainzl et al., 2001).
Biodegradation and Environmental Fate
- Transformation in Wastewater Treatments : The transformation of this metabolite in wastewater treatments and its detection in various water bodies, including WWTP effluents and surface waters, have been studied, emphasizing the ecological implications of pharmaceutical contaminants (Zhang et al., 2008).
Plant Uptake and Transformation
- Uptake in Agricultural Systems : The uptake and transformation of this metabolite in green pea plants, particularly under irrigation with treated wastewater, were studied to understand the extent of pharmaceutical contamination in agricultural systems (Klement et al., 2020).
properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(5R,6R)-5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14-/m1/s1 |
InChI Key |
PRGQOPPDPVELEG-ZIAGYGMSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@H]([C@@H](C3=CC=CC=C3N2C(=O)N)O)O |
SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (8S,13E,14S,16S,17S)-13-ethylidene-8,17-dihydroxy-1,11-diazapentacyclo[12.3.2.02,7.08,17.011,16]nonadeca-2,4,6,18-tetraene-19-carboxylate](/img/structure/B1251209.png)
![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-4-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B1251211.png)



![(E)-N-[(2S)-1-hydroxy-3-[(R)-[(S)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1251217.png)


